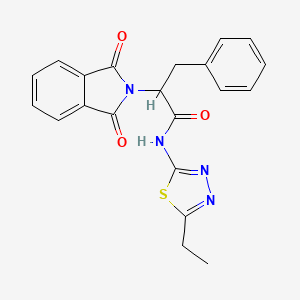![molecular formula C16H24N2O4S B5070289 N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5070289.png)
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide: is an organic compound that features a cyclohexylsulfamoyl group attached to a methoxyphenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes a sulfonation reaction with cyclohexylsulfonyl chloride in the presence of a base such as pyridine to form 5-(cyclohexylsulfamoyl)-2-methoxyphenol.
Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The propanamide moiety can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
N-[5-(cyclohexylsulfamoyl)-2-hydroxyphenyl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[5-(cyclohexylsulfamoyl)-2-chlorophenyl]propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexylsulfamoyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-16(19)17-14-11-13(9-10-15(14)22-2)23(20,21)18-12-7-5-4-6-8-12/h9-12,18H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRFZYYLWCHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
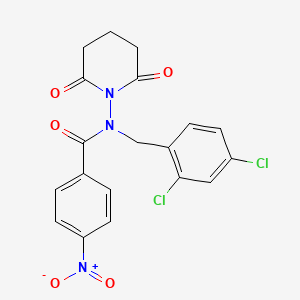
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
![N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5070225.png)
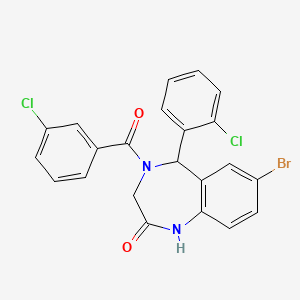
![2-[1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-3-YL]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5070234.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B5070242.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
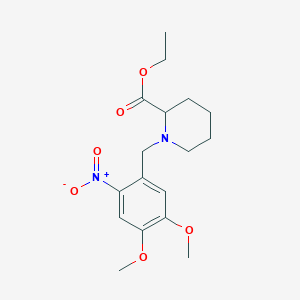
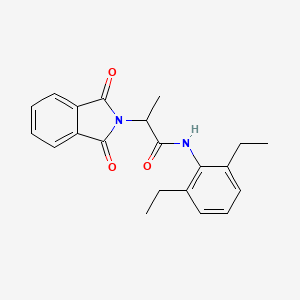
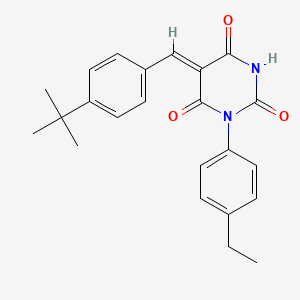
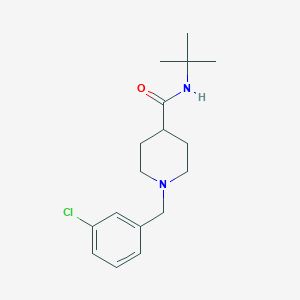
![2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5070305.png)
